molecular formula C12H10BrNO2S B12446895 2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid ethyl ester

2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid ethyl ester

Cat. No.: B12446895
M. Wt: 312.18 g/mol
InChI Key: BZOXFGQIQXEINR-UHFFFAOYSA-N
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Description

2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid ethyl ester is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a bromine atom on the phenyl ring and an ester group on the thiazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid ethyl ester typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Esterification: The carboxylic acid group on the thiazole ring is esterified using ethanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4) can be used for reduction.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or hydrogenated derivatives.

    Substitution: Various substituted phenyl-thiazole derivatives.

Scientific Research Applications

2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the active site of the target protein. This can lead to inhibition or modulation of the protein’s activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Similar in structure but lacks the thiazole ring.

    3-Bromophenylboronic acid: Contains a boronic acid group instead of the thiazole ring.

    3-Bromophenol: Contains a hydroxyl group instead of the thiazole ring and ester group.

Uniqueness

2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid ethyl ester is unique due to the presence of both the thiazole ring and the ester group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H10BrNO2S

Molecular Weight

312.18 g/mol

IUPAC Name

ethyl 2-(3-bromophenyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H10BrNO2S/c1-2-16-12(15)10-7-14-11(17-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3

InChI Key

BZOXFGQIQXEINR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C2=CC(=CC=C2)Br

Origin of Product

United States

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